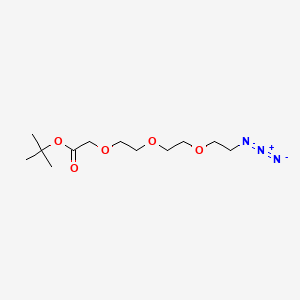

Azido-PEG3-C-Boc

Vue d'ensemble

Description

Azido-PEG3-C-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The term “PROTAC” stands for Proteolysis-Targeting Chimera, a type of molecule that can selectively degrade target proteins .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H23N3O5 . It has a molecular weight of 289.33 .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical and Chemical Properties Analysis

This compound has a liquid state and is transported at room temperature . It can be stored in its pure form at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .Applications De Recherche Scientifique

Cell Adhesion, Migration, and Shape Change

Azido-functionalized poly(ethylene glycol) derivatives like Azido-PEG3-C-Boc are used in creating substrates for dynamic cell adhesion, facilitating spatial control. This approach is significant in tissue motility assays, patterned coculturing, and triggering cell shape changes, as demonstrated in the study by van Dongen et al. (2013) in "Advanced Materials" (van Dongen et al., 2013).

Drug Delivery Systems

The azido group in compounds like this compound plays a critical role in developing biodegradable polymers for drug delivery. Hu et al. (2013) in "Journal of Applied Polymer Science" explored the postfunctionalization of azido-carrying polymers with alkynyl compounds for potential use in drug delivery (Hu et al., 2013).

Protein PEGylation

In the realm of therapeutic protein modification, azido groups are utilized for site-specific PEGylation. Deiters et al. (2004) in "Bioorganic & Medicinal Chemistry Letters" reported a methodology for selectively PEGylating proteins, which has implications for therapeutic applications (Deiters et al., 2004).

Nanoparticle Formation for Drug Delivery

Azido-PEG derivatives are key in forming nanoparticles for enhanced drug delivery. A study by Joshy et al. (2017) in "Chemistry and Physics of Lipids" demonstrated the role of azido-terminated PEG in the formation of hybrid nanoparticles for antiviral drug delivery (Joshy et al., 2017).

Quantification and Analysis in Polymer Chemistry

The quantification of azide incorporation in PEG polymers is crucial for their effective use in conjugation chemistry. Semple et al. (2016) in "Journal of Polymer Science. Part A, Polymer Chemistry" detailed the synthesis of PEG azides and their quantification, highlighting their importance in targeted drug delivery (Semple et al., 2016).

Synthesis of Functionalized PEG Derivatives

The study by Hiki and Kataoka (2007) in "Bioconjugate Chemistry" illustrated the synthesis of new azido-terminated heterobifunctional PEG derivatives, showcasing their utility in conjugating various ligands for biomedical applications (Hiki & Kataoka, 2007).

Mécanisme D'action

Target of Action

Azido-PEG3-CH2CO2-t-Bu, also known as Azido-PEG3-C-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in Azido-PEG3-CH2CO2-t-Bu reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by the hydrophilic PEG spacer, which increases the compound’s solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The formation of a stable triazole linkage between the compound and its targets can potentially influence various biochemical processes, depending on the nature of the target molecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The formation of a stable triazole linkage between Azido-PEG3-CH2CO2-t-Bu and its targets can result in various molecular and cellular effects, depending on the nature of the target molecules

Action Environment

The action of Azido-PEG3-CH2CO2-t-Bu can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group in the compound occurs under acidic conditions . Therefore, the pH of the environment can potentially influence the compound’s action, efficacy, and stability.

Orientations Futures

The use of Azido-PEG3-C-Boc and similar compounds in the synthesis of PROTACs represents an exciting area of research with potential applications in targeted therapy drugs . As our understanding of protein degradation pathways continues to grow, it’s likely that the use of these compounds will expand, offering new possibilities for the development of targeted therapies.

Analyse Biochimique

Biochemical Properties

The azide group in Azido-PEG3-CH2CO2-t-Bu can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property allows Azido-PEG3-CH2CO2-t-Bu to interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The ability of the azide group to form stable triazole linkages with other biomolecules suggests that Azido-PEG3-CH2CO2-t-Bu could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Azido-PEG3-CH2CO2-t-Bu involves the reaction of its azide group with Alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

The compound’s ability to form stable triazole linkages with other biomolecules suggests that it could potentially interact with various enzymes and cofactors, and influence metabolic flux or metabolite levels .

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its distribution in aqueous environments .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWOUJOCAQZURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

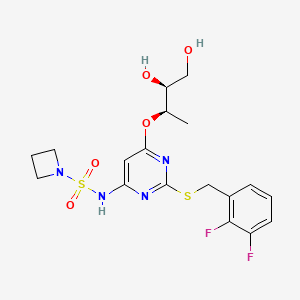

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

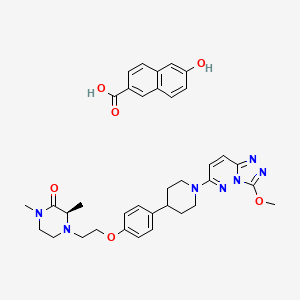

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

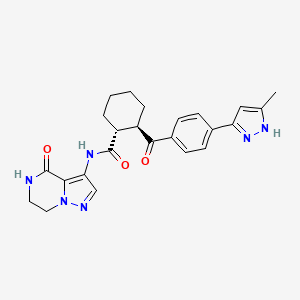

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

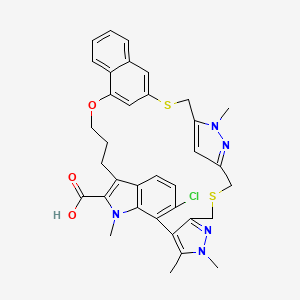

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)